Cas no 2728780-17-2 (tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate)

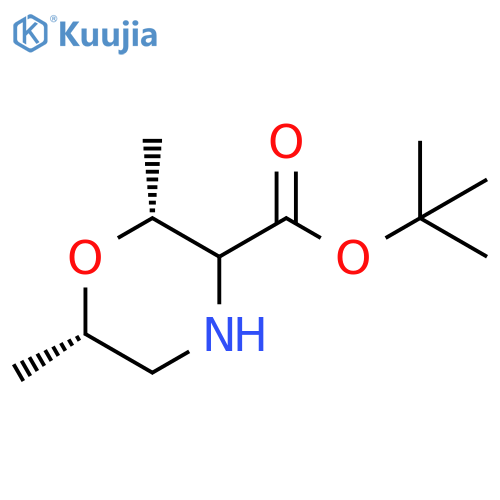

2728780-17-2 structure

商品名:tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2728780-17-2

- EN300-27732671

- tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate

-

- インチ: 1S/C11H21NO3/c1-7-6-12-9(8(2)14-7)10(13)15-11(3,4)5/h7-9,12H,6H2,1-5H3/t7-,8+,9?/m0/s1

- InChIKey: GKUKKZPAWQZPSV-ZQTLJVIJSA-N

- ほほえんだ: O1[C@@H](C)CNC(C(=O)OC(C)(C)C)[C@H]1C

計算された属性

- せいみつぶんしりょう: 215.15214353g/mol

- どういたいしつりょう: 215.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27732671-10.0g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 95.0% | 10.0g |

$5837.0 | 2025-03-19 | |

| Enamine | EN300-27732671-5.0g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 95.0% | 5.0g |

$3935.0 | 2025-03-19 | |

| Enamine | EN300-27732671-0.25g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 95.0% | 0.25g |

$1249.0 | 2025-03-19 | |

| Enamine | EN300-27732671-0.5g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 95.0% | 0.5g |

$1302.0 | 2025-03-19 | |

| Enamine | EN300-27732671-2.5g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 95.0% | 2.5g |

$2660.0 | 2025-03-19 | |

| Enamine | EN300-27732671-0.1g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 95.0% | 0.1g |

$1195.0 | 2025-03-19 | |

| Enamine | EN300-27732671-1.0g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 95.0% | 1.0g |

$1357.0 | 2025-03-19 | |

| Enamine | EN300-27732671-1g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 1g |

$1357.0 | 2023-09-10 | ||

| Enamine | EN300-27732671-0.05g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 95.0% | 0.05g |

$1140.0 | 2025-03-19 | |

| Enamine | EN300-27732671-5g |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate |

2728780-17-2 | 5g |

$3935.0 | 2023-09-10 |

tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate 関連文献

-

1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

2728780-17-2 (tert-butyl (2R,6S)-2,6-dimethylmorpholine-3-carboxylate) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量